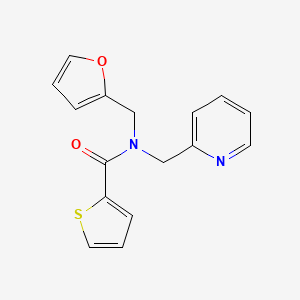

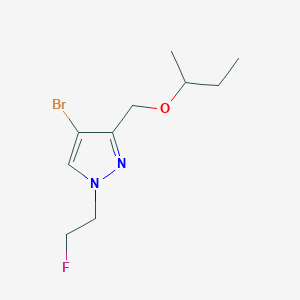

![molecular formula C12H9N3O B2622807 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 41010-50-8](/img/structure/B2622807.png)

3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

概要

説明

3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a small molecule that has been studied for its potential as an ATP-independent Akt inhibitor . It is part of a series of compounds that have been optimized for oral bioavailability, selectivity, and potency .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines, including 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, has been described in the literature . The IC50 values for these compounds, which indicate their ability to inhibit Baker’s yeast α-glucosidase enzyme, were found to be in the range of 13.5–93.7 µM .Molecular Structure Analysis

The molecular structure of 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is characterized by the presence of an imidazo[4,5-b]pyridine core, which is a bicyclic heterocycle consisting of an imidazole ring fused to a pyridine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one have been described in detail in the literature . The process involves the formation of a series of imidazo[4,5-b]pyridines .科学的研究の応用

Structural and Chemical Properties

Crystal Structure Analysis : Imidazo[4,5-b]pyridine derivatives, such as those related to "3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one," have been analyzed for their crystal structure. These studies provide insights into molecular conformations and intermolecular interactions, such as hydrogen bonding and π–π stacking interactions, which are crucial for understanding the compound's chemical behavior and potential applications (Hjouji et al., 2016).

Molecular Dynamics and Interactions : Investigations into the dihedral angles, planarity, and molecular dynamics of various imidazo[4,5-b]pyridine derivatives shed light on their potential chemical reactivity and stability, which is essential for their use in complex chemical syntheses (Ouzidan et al., 2011).

Synthesis of Biologically Active Compounds

Antimicrobial and Anticancer Activity : Novel derivatives of imidazo[4,5-b]pyridine-2(3H)-one have been synthesized and tested for their antimicrobial and anticancer activity. These compounds show promise in the development of new therapeutic agents, highlighting the compound's role as a precursor in medicinal chemistry (Banda et al., 2016).

Cytotoxicity Against Cancer Cell Lines : Research has been conducted on the synthesis of imidazo[4,5-b]pyridine derivatives and their cytotoxicity against human breast adenocarcinoma cell lines. Such studies indicate the potential of these compounds in cancer treatment (Püsküllü et al., 2015).

Allosteric Inhibition of Kinases : Certain derivatives of 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one have been identified as potent and selective allosteric inhibitors of AKT kinases. These findings are significant for the development of targeted cancer therapies (Lapierre et al., 2016).

作用機序

将来の方向性

The future directions for research on 3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one could involve further optimization of the compound for increased potency and selectivity as an Akt inhibitor . Additionally, more research could be done to fully understand the compound’s mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

3-phenyl-1H-imidazo[4,5-b]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-12-14-10-7-4-8-13-11(10)15(12)9-5-2-1-3-6-9/h1-8H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMPUKCRDPBSSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=CC=N3)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2622725.png)

![N-[3-(5-Bromopyrimidin-2-yl)oxyphenyl]-2-chloroacetamide](/img/structure/B2622726.png)

![3-[7-ethyl-8-(methoxycarbonyl)-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid](/img/structure/B2622732.png)

![1-[[1-[(3-Chlorophenyl)methylsulfonyl]azetidin-3-yl]methyl]triazole](/img/structure/B2622733.png)

![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2622735.png)

![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2622739.png)

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2622742.png)

![3-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2622743.png)

![2-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2622746.png)